(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride
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Overview
Description
(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C5H11BrClN and a molecular weight of 200.5 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group attached to a cyclopropyl ring, and a methanamine group, all of which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-methylcyclopropyl)methanamine hydrochloride typically involves the bromination of 1-methylcyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclopropyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a simpler amine compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted cyclopropylmethanamines.
Oxidation: Products include cyclopropylmethanone derivatives.
Reduction: Products include 1-methylcyclopropylmethanamine.
Scientific Research Applications
(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2-Bromo-1-methylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding to target molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1-methylcyclopropyl)methanamine hydrochloride
- (2-Iodo-1-methylcyclopropyl)methanamine hydrochloride
- (2-Fluoro-1-methylcyclopropyl)methanamine hydrochloride
Uniqueness
(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
(2-bromo-1-methylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c1-5(3-7)2-4(5)6;/h4H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNKVEQEDWNVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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